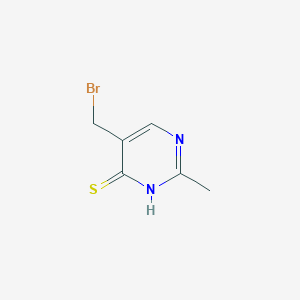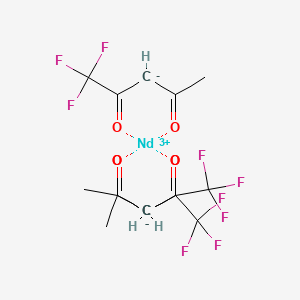![molecular formula C7H10N6O2 B13110674 3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid CAS No. 298699-41-9](/img/structure/B13110674.png)
3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid is a nitrogen-containing heterocyclic compound. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable pyrazole derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions may require catalysts or specific pH conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific biological context and the structure of the compound .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Pyrazole: Another nitrogen-containing heterocycle with diverse applications.
Imidazole: A related heterocyclic compound with significant medicinal and industrial uses.
Uniqueness
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid is unique due to its specific structure, which combines the properties of both pyrazole and triazole rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research and application .
特性
CAS番号 |
298699-41-9 |
|---|---|
分子式 |
C7H10N6O2 |
分子量 |
210.19 g/mol |
IUPAC名 |
3-(2-aminoethylamino)-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H10N6O2/c8-1-2-9-7-11-10-5-3-4(6(14)15)12-13(5)7/h3,12H,1-2,8H2,(H,9,11)(H,14,15) |
InChIキー |
XMYLLWNORLPSPR-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN2C1=NN=C2NCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


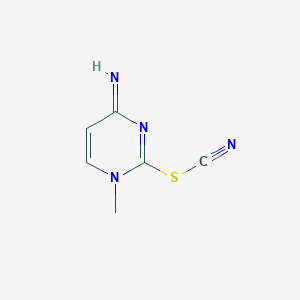
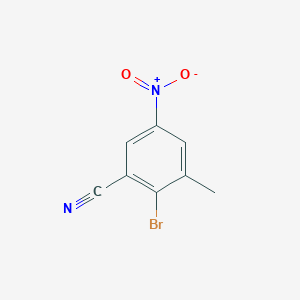
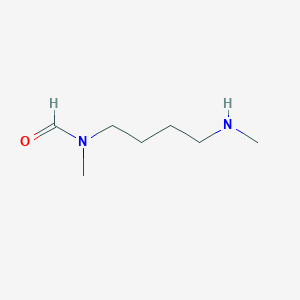
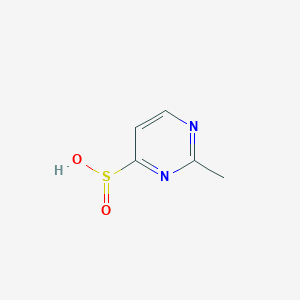
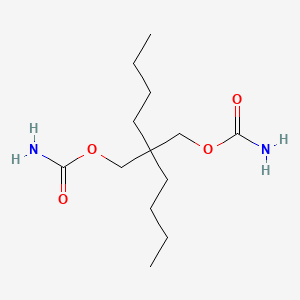





![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)
